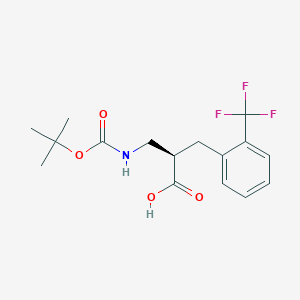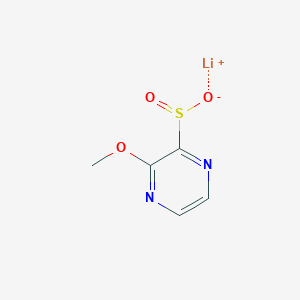
Lithium 3-methoxypyrazine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 3-methoxypyrazine-2-sulfinate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a pyrazine ring substituted with a methoxy group and a sulfinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-methoxypyrazine-2-sulfinate typically involves the reaction of 3-methoxypyrazine with a sulfinate source. One common method is the reaction of 3-methoxypyrazine with lithium sulfinate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as solvent choice, reaction time, and temperature. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 3-methoxypyrazine-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Lithium 3-methoxypyrazine-2-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It may be used in studies related to sulfur metabolism and its role in biological systems.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of lithium 3-methoxypyrazine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the pyrazine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3-methoxypyrazine-2-sulfinate
- Potassium 3-methoxypyrazine-2-sulfinate
- 3-methoxypyrazine-2-sulfonate
Uniqueness
Lithium 3-methoxypyrazine-2-sulfinate is unique due to the presence of the lithium ion, which can impart different reactivity and properties compared to its sodium and potassium counterparts. The lithium ion can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other metal ions may not be as effective .
Propriétés
Formule moléculaire |
C5H5LiN2O3S |
|---|---|
Poids moléculaire |
180.1 g/mol |
Nom IUPAC |
lithium;3-methoxypyrazine-2-sulfinate |
InChI |
InChI=1S/C5H6N2O3S.Li/c1-10-4-5(11(8)9)7-3-2-6-4;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
QAJHFZNSKSTJCZ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].COC1=NC=CN=C1S(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




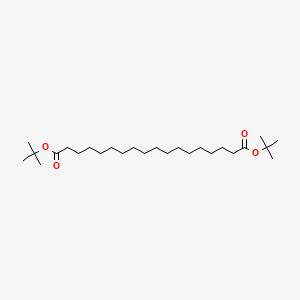

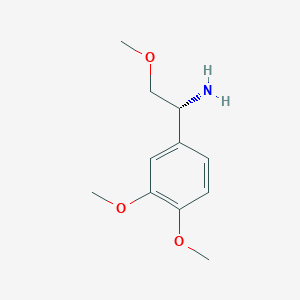
![1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12958899.png)

![(R)-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide](/img/structure/B12958915.png)
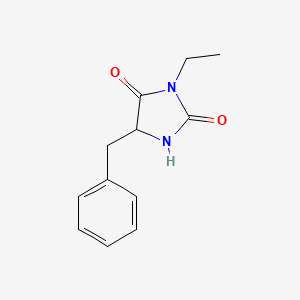


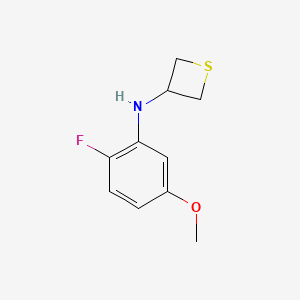
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)
